SiR-Me-tetrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SiR-Me-tetrazine is a fluorescent probe that combines the silicon rhodamine fluorophore with a tetrazine group. The silicon rhodamine fluorophore is known for its bright fluorescence signal and photostability, while the tetrazine group is known for its click chemistry reactivity, allowing for rapid and specific labeling of biological molecules. This makes this compound a valuable tool in biological imaging, protein labeling, and cell tracking experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SiR-Me-tetrazine involves the derivatization of tetrazine scaffolds. The tetrazine group can be introduced through various synthetic routes, including elimination-Heck cascade reactions, Horner–Wadsworth–Emmons reactions, and hydrogenation reactions of alkenyl- and alkynyl-tetrazines . The silicon rhodamine fluorophore is then conjugated to the tetrazine group through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the tetrazine and silicon rhodamine precursors, followed by their conjugation under optimized reaction conditions. The process requires careful control of reaction parameters such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SiR-Me-tetrazine undergoes various types of chemical reactions, including:

Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This is the most common reaction involving this compound, where it reacts with molecules containing trans-cyclooctene (TCO) groups

Substitution Reactions: The tetrazine group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

iEDDA Reaction: Typically involves dienophiles such as trans-cyclooctene, bicyclo[6.1.0]non-4-yn, and norbornene derivatives under mild conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Major Products

Scientific Research Applications

SiR-Me-tetrazine has a wide range of applications in scientific research, including:

Biological Imaging: Used for imaging biological molecules in cells and tissues due to its bright fluorescence and photostability

Protein Labeling: Enables specific labeling of proteins through click chemistry reactions with azide-containing proteins

Cell Tracking: Used to label specific molecules on the cell surface or within cells for long-term tracking and observation

Drug Delivery: Utilized in bioorthogonal chemistry for targeted drug delivery and release

Superresolution Microscopy: Compatible with advanced microscopy techniques such as STED, SIM, and STORM.

Mechanism of Action

The mechanism of action of SiR-Me-tetrazine involves its click chemistry reactivity, particularly the iEDDA reaction. The tetrazine group reacts rapidly with dienophiles, forming a stable adduct. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biological molecules in live cells. The silicon rhodamine fluorophore provides a bright and stable fluorescence signal, allowing for high-resolution imaging of the labeled molecules .

Comparison with Similar Compounds

SiR-Me-tetrazine is unique due to its combination of the silicon rhodamine fluorophore and the tetrazine group. Similar compounds include:

SiR-tetrazine: Another silicon rhodamine-based probe with a tetrazine group, used for similar applications.

Me-Tet-JF 646: A tetrazine-appended oxazine dye with fluorogenic properties.

Me-Tet-ATTO488: A tetrazine-appended rhodamine dye with high photostability.

This compound stands out due to its bright fluorescence, photostability, and rapid click chemistry reactivity, making it a valuable tool for various scientific research applications .

Properties

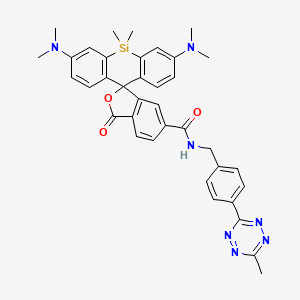

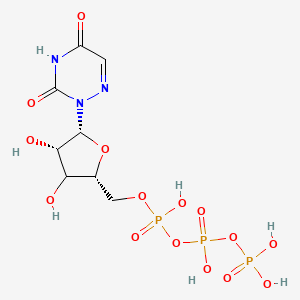

Molecular Formula |

C37H37N7O3Si |

|---|---|

Molecular Weight |

655.8 g/mol |

IUPAC Name |

3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C37H37N7O3Si/c1-22-39-41-34(42-40-22)24-10-8-23(9-11-24)21-38-35(45)25-12-15-28-31(18-25)37(47-36(28)46)29-16-13-26(43(2)3)19-32(29)48(6,7)33-20-27(44(4)5)14-17-30(33)37/h8-20H,21H2,1-7H3,(H,38,45) |

InChI Key |

IXWUGARZFOZNFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)

![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)

![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)